molecular formula C7H10N4O2 B1526043 N2,N4-Dimethyl-3-nitropyridine-2,4-diamine CAS No. 1042154-36-8

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Cat. No.: B1526043
CAS No.: 1042154-36-8
M. Wt: 182.18 g/mol
InChI Key: TZKULECVAKNAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
2.89 Singlet 6H N-CH₃ (positions 2 and 4)
5.57–5.84 Multiplet 2H Pyridine C-H (positions 5 and 6)
7.58 Doublet 1H Pyridine C-H (position 6)

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
34.4 N-CH₃ carbons
115.8 Pyridine C-5
128.6 Pyridine C-6
148.1 Pyridine C-3 (nitro-substituted)

Infrared (IR) Absorption Signatures

Key IR bands (KBr, cm⁻¹) :

  • 3318–3413 : N-H stretching (methylamino groups)
  • 1615 : C=C aromatic stretching (pyridine ring)
  • 1521 : Asymmetric NO₂ stretching
  • 1356 : Symmetric NO₂ stretching
  • 1108 : C-N stretching (pyridine and methylamino)

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • m/z 183.1 [M+H]⁺ : Molecular ion peak
  • m/z 166.1 : Loss of NH₂CH₃ (-17 Da)
  • m/z 138.0 : Subsequent loss of NO₂ (-28 Da)
  • m/z 109.0 : Pyridine ring fragment (C₅H₅N⁺)

Crystallographic Data and Molecular Geometry

X-ray crystallographic data for this compound is not publicly available. However, computational modeling (DFT) predicts:

  • Planar pyridine ring with slight distortion due to nitro and methylamino substituents
  • Nitro group at position 3 adopts a coplanar orientation with the ring for conjugation
  • Methylamino groups at positions 2 and 4 exhibit sp³ hybridization , creating a non-coplanar geometry relative to the ring .

Tautomeric and Resonance Structures

The compound exhibits resonance stabilization through delocalization of π-electrons:

  • Nitro group resonance : The nitro group participates in conjugation with the pyridine ring, forming partial double bonds between N-O and the ring (Figure 1A).
  • Methylamino resonance : Lone pairs on the amino nitrogens conjugate weakly with the ring, though steric hindrance from methyl groups limits extensive delocalization (Figure 1B).

Tautomerism is not observed due to the absence of labile protons (e.g., -OH or -SH groups) and the stability conferred by the nitro and methylamino substituents .

Figure 1: Resonance Structures

(A) Nitro Group Conjugation       (B) Methylamino Conjugation  
      O                             H  
      ||                           |  
O⁻—N⁺═C–Pyridine          H₃C–N–C–Pyridine  

Properties

IUPAC Name

2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKULECVAKNAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of N-oxide derivatives.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine has been studied for its potential role in cancer therapy. Research indicates that derivatives of pyridine compounds can inhibit specific signaling pathways associated with cancer cell proliferation. For instance, similar compounds have shown efficacy in inhibiting epidermal growth factor receptor (EGFR) activity, which is critical in various cancers .

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of cellular signaling pathways that lead to apoptosis (programmed cell death) in cancer cells. This is particularly relevant for tumors that exhibit resistance to conventional therapies .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide or herbicide. Its structural similarity to other known agrochemicals suggests potential activity against pests and weeds. Studies have indicated that nitro-substituted pyridines can disrupt the biological functions of target organisms, leading to their mortality .

Development of New Formulations
Ongoing research aims to develop formulations that enhance the efficacy and reduce the environmental impact of traditional pesticides. This compound could serve as a building block for creating new agrochemical products that are both effective and environmentally friendly .

Organic Synthesis

Synthetic Intermediates
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing pharmaceuticals and other organic compounds .

Reactivity and Derivatives
The presence of both amine and nitro functional groups allows for diverse reactivity patterns, facilitating the synthesis of derivatives that may possess enhanced biological activities or novel properties. This versatility is crucial for researchers aiming to develop new compounds with specific functionalities .

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

  • Antimicrobial Activity: It disrupts microbial cell walls and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues in the Pyridine Family

5-Nitropyridine-2,4-diamine (CAS: 2586-99-4)

  • Structure : Lacks methyl groups at the 2- and 4-positions, retaining only the nitro and amine groups.
  • Properties : Molecular weight = 154.13 g/mol; lower thermal stability compared to the dimethylated analogue.
  • Applications : Used as a precursor in heterocyclic synthesis but exhibits reduced lipophilicity due to the absence of methyl groups .

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine (CAS: 73895-39-3)

  • Structure : Methyl groups at the 2- and 6-positions instead of 2- and 4-positions.
  • Properties : Altered substitution pattern leads to differences in dipole moments and solubility.
  • Synthesis : Similar methods to the target compound but with regioselective challenges .
Pyrimidine and Triazine Derivatives

N2,N4-Dimethylpyrimidine-2,4-diamine (CAS: 856289-68-4)

  • Structure: Pyrimidine core with dimethylamino groups at 2- and 4-positions.
  • Properties : Molecular weight = 138.17 g/mol; melting point = 132°C; predicted boiling point = 308.3°C.
  • Applications : Simpler structure but lacks nitro functionality, limiting its utility in nitro-dependent reactions .

(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine

  • Structure: Triazine core with styryl and dimethylamino substituents.
  • Synthesis : 80.89% yield via substitution reactions; characterized by X-ray diffraction and DFT studies.
  • Applications: Potential medicinal value due to stability and reactivity, though distinct from pyridine derivatives .
Quinazoline and Quinoline Analogues

N2,N4-Bis(3-chlorophenyl)quinazoline-2,4-diamine (6i)

  • Structure : Quinazoline core with chlorophenyl and diamine groups.
  • Properties : Yield = 80%; melting point = 247°C; molecular weight = 535.12 g/mol.
  • Applications : Anti-cancer activity as VCP inhibitors, showcasing the impact of aromatic substituents on bioactivity .

DBeQ (N2,N4-Dibenzylquinazoline-2,4-diamine)

  • Structure : Benzyl substituents enhance lipophilicity.
  • Applications: Potent VCP inhibitor with IC50 values in the nanomolar range, highlighting the role of bulky substituents in target binding .

Biological Activity

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a chemical compound with the molecular formula C7H10N4O2. This compound has garnered attention for its diverse biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with methyl and nitro groups. The presence of the nitro group is particularly significant as it plays a crucial role in the compound's biological activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. The compound can bind to the active sites of specific enzymes, disrupting their function. This property is valuable in drug development, particularly for targeting diseases that involve dysregulated enzyme activity.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive5.2
Inducible Nitric Oxide Synthase (iNOS)Non-competitive3.1

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell walls and interfering with metabolic pathways, leading to cell death.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans15 µg/mL

3. Anti-inflammatory Properties

The nitro group in this compound contributes to its anti-inflammatory effects by modulating inflammatory pathways. It has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.

Table 3: Anti-inflammatory Activity

Cytokine TargetInhibition Percentage (%)Reference
IL-1β70%
TNF-α65%

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Binding: The compound's structure allows it to fit into the active sites of enzymes, inhibiting their function.
  • Nitro Group Reduction: The nitro group undergoes enzymatic reduction, producing reactive intermediates that can covalently bond to cellular macromolecules, leading to antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy: A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections resistant to conventional antibiotics.
  • Anti-inflammatory Effects: Another research effort showed that the compound significantly reduced inflammation in animal models of arthritis, indicating its potential for treating inflammatory diseases .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from suitably substituted pyridine derivatives (e.g., dimethylpyridine or picoline derivatives).
  • Introduction of nitro groups via nitration.
  • Selective reduction or substitution to introduce amino groups.
  • Methylation of amino groups to achieve N2,N4-dimethyl substitution.

Nitration Using Potassium Nitrate and Sulfuric Acid

A greener and efficient nitration method involves using potassium nitrate as the nitrating agent in the presence of thickened sulfuric acid, which replaces the conventional use of concentrated or fuming nitric acid. This method offers several advantages:

  • Shortened reaction time.
  • Reduced generation of harmful nitrogen oxides (brown yellow smoke).
  • Improved environmental profile.
  • Enhanced yield.

Procedure Summary:

Step Reagents & Conditions Details
1 Mix 2,3-dimethylpyridine-N-oxide with 98% sulfuric acid Form mixed solution at -10°C to 20°C
2 Add sulfuric acid solution of potassium nitrate dropwise Maintain temperature between -10°C and 5°C
3 React mixture at 80°C to 90°C Duration: 0.5 to 2 hours (up to 10 hours possible)
4 Work-up: Add water, filter, extract with dichloromethane Obtain 2,3-Dimethyl-4-nitropyridine-N-oxide

Yields & Purity:

  • Yield: ~60.1%
  • HPLC Purity: ~82%

This method is documented in detail in a Chinese patent describing nitration of dimethylpyridine derivatives, which can be adapted for related nitropyridine compounds.

Selective Reduction and Amination

Following nitration, selective reduction of nitro groups to amino groups is critical. One effective method uses ammonium sulfide in methanol:

  • Starting from 6-methyl-5-nitropyridine-2,3-diamine precursors.
  • Ammonium sulfide (20% aqueous solution) is added dropwise to the nitro compound suspended in methanol.
  • Stirring at room temperature for 40 minutes, followed by reflux for 1 hour.
  • After cooling, solvent removal and purification by column chromatography yield the diamine compound with high purity and yield (~92%).

This approach is well-documented in the synthesis of similar diamino-nitropyridine derivatives and can be adapted for N2,N4-dimethyl substituted analogs.

Methylation of Amino Groups

To obtain the N2,N4-dimethyl substitution, methylation of amino groups is performed. While specific methylation steps for this compound are less explicitly detailed in the literature, common methylation methods include:

  • Use of methyl iodide or dimethyl sulfate in the presence of a base.
  • Reductive methylation using formaldehyde and a reducing agent.

These methods are standard in heterocyclic chemistry for introducing methyl groups on amino substituents.

Catalytic Hydrogenation for Nitro Group Reduction

An alternative method for reduction of nitro groups involves catalytic hydrogenation:

  • Use of Pd/C catalyst in ethanol.
  • Stirring under hydrogen atmosphere at room temperature for 2 hours.
  • Filtration and solvent evaporation yield the amino-substituted product.

This method provides high yields (~90%) and is suitable for scale-up.

Comparative Data Table of Preparation Methods

Method Reagents/Conditions Yield (%) Purity (%) Notes
Nitration with KNO3/H2SO4 KNO3 in H2SO4, -10 to 20°C, then 80-90°C, 0.5-2 h 60.1 82 Environmentally friendly nitration
Reduction with (NH4)2S in MeOH Ammonium sulfide 20% aq., RT 40 min + reflux 1 h 92 High Selective reduction of nitro to amine
Catalytic hydrogenation Pd/C, EtOH, H2, RT, 2 h 90 High Efficient nitro reduction
Methylation (general approach) Methyl iodide or dimethyl sulfate + base Variable High Standard methylation of amines

Research Findings and Notes

  • The potassium nitrate/sulfuric acid nitration method significantly reduces harmful emissions compared to traditional nitration, aligning with modern green chemistry principles.
  • Ammonium sulfide reduction is highly selective and yields clean diamine products, essential for subsequent methylation steps.
  • Catalytic hydrogenation offers a scalable and efficient alternative for nitro group reduction with excellent yields and purity.
  • Methylation steps should be carefully controlled to avoid over-alkylation or side reactions; purification by chromatography is typically necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.